6-(Benzyloxy)-2-methyl-1,4-benzoxathiine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Generic substitution of benzoxathiine congeners confounds SAR interpretation. This specific 2-methyl-6-benzyloxy substitution pattern is explicitly exemplified in MSD K.K. patent US 8,163,770 as an H3 receptor modulator scaffold. - Defined pharmacophore: LogP 4.61, TPSA 43.76 Ų ensure alignment with patent-defined H3 antagonism. - Synthetic efficiency: 6-benzyloxy handle enables two-step diversification (debenzylation → parallel O-functionalization), reducing library construction time by 1-2 steps vs. 6-halo routes. - IP positioning: lies outside Wyeth 5-HT₂C scope, aiding FTO analyses and lead series prosecution.

Molecular Formula C16H14O2S
Molecular Weight 270.3 g/mol
CAS No. 918137-12-9
Cat. No. B15404687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-2-methyl-1,4-benzoxathiine
CAS918137-12-9
Molecular FormulaC16H14O2S
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESCC1=CSC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H14O2S/c1-12-11-19-16-9-14(7-8-15(16)18-12)17-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3
InChIKeyZRKRGLIWEPPBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-2-methyl-1,4-benzoxathiine (CAS 918137-12-9): Procurement-Relevant Chemical Identity, Physicochemical Profile, and Patent-Provenance Overview


6-(Benzyloxy)-2-methyl-1,4-benzoxathiine (CAS 918137-12-9; IUPAC: 2-methyl-6-phenylmethoxy-1,4-benzoxathiine) is a synthetic small-molecule heterocycle belonging to the 1,4-benzoxathiine class, with molecular formula C₁₆H₁₄O₂S and a molecular weight of 270.35 g/mol [1]. This compound is explicitly disclosed as a structural exemplar within patent families covering benzoxathiine derivatives targeting histamine H3 receptor modulation for obesity and diabetes (US 8,163,770; WO 2007/049798) [2][3]. Its computed physicochemical properties—LogP of 4.61 and a topological polar surface area (TPSA) of 43.76 Ų [1]—distinguish it from more polar or lipophilic analogs within the same patent scope, providing a basis for differential selection in medicinal chemistry campaigns and focused compound library procurement.

Why 6-(Benzyloxy)-2-methyl-1,4-benzoxathiine (CAS 918137-12-9) Cannot Be Interchanged with Other Benzoxathiine Analogs in Research Procurement


Generic substitution among benzoxathiine congeners introduces uncontrolled variables that confound structure-activity relationship (SAR) interpretation and patent-landscape positioning. Within the MSD K.K. patent family (US 8,163,770), the benzoxathiine core tolerates diverse R¹ substituents (methyl, ethyl), aryl variations at Ar, and linker modifications at X₂, each producing distinct biological profiles [1]. The specific combination of a 2-methyl group and a 6-benzyloxy substituent on the 1,4-benzoxathiine scaffold determines not only the compound’s physicochemical signature—LogP 4.61, TPSA 43.76 Ų [2]—but also its positioning as a synthetic intermediate for further derivatization (e.g., O-debenzylation to the 6-hydroxy analog). Procuring an alternative analog with, for example, a 2-tert-butyl or 2-(4-methylphenyl) group at position 2 would produce a meaningfully different steric and electronic profile, invalidating direct pharmacological comparison with data generated using the 2-methyl-6-benzyloxy substitution pattern .

6-(Benzyloxy)-2-methyl-1,4-benzoxathiine (CAS 918137-12-9): Quantitative Differential Evidence for Informed Procurement Decisions


Physicochemical Differentiation of 6-(Benzyloxy)-2-methyl-1,4-benzoxathiine from Its Closest 2-Position and 6-Position Benzoxathiine Analogs

The target compound exhibits a computed LogP of 4.61 and a TPSA of 43.76 Ų [1]. In contrast, the 2-(4-methylphenyl) analog 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine (C₂₂H₁₈O₂S, MW 346.44 g/mol) introduces a significantly larger and more lipophilic substituent at the 2-position, which is predicted to increase LogP by approximately 1.5–2.0 units and increase TPSA modestly due to the additional aromatic ring . This difference in lipophilicity alters membrane permeability and protein-binding predictions in silico, making the 2-methyl variant preferable for CNS-targeted programs where lower LogP is desirable [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Tractability: The 6-Benzyloxy Group as a Differentiating Handle for Downstream Derivatization Compared to 6-Unsubstituted or 6-Halo Benzoxathiine Cores

The 6-benzyloxy substituent represents a protected phenol that can be selectively deprotected via hydrogenolysis (H₂, Pd/C) to yield the 6-hydroxy analog, a versatile intermediate for further O-alkylation, acylation, or sulfonylation [1]. In benzoxathiine analogs lacking a 6-substituent or bearing a 6-halo group, this orthogonal deprotection–refunctionalization sequence is either unavailable or requires harsher transition-metal-catalyzed coupling conditions. For example, 6-chloro or 6-bromo benzoxathiine analogs require Pd-mediated Buchwald–Hartwig or Suzuki couplings to introduce functionality at the 6-position, adding synthetic complexity and cost [2]. The benzyl-protected phenol strategy provides a cleaner, higher-yielding route to diverse 6-alkoxy and 6-acyloxy libraries.

Synthetic Chemistry Parallel Synthesis Scaffold Decoration

Patent-Landscape Differentiation: Specific Exemplification of the 2-Methyl-6-Benzyloxy Substitution Pattern Within the MSD K.K. Benzoxathiine Patent Family (US 8,163,770 / WO 2007/049798)

The compound 6-(benzyloxy)-2-methyl-1,4-benzoxathiine falls within the Markush structure of US 8,163,770, which claims benzoxathiin derivatives wherein R¹ represents methyl or ethyl and the benzoxathiine core may bear various substituents [1]. Critically, the patent exemplifies a broad range of substitution patterns but specifically identifies the 2-methyl-6-alkoxy (including benzyloxy) combination as a preferred embodiment for histamine H3 receptor modulation [2]. Other benzoxathiine patents, such as WO 2008/052078 (Wyeth), claim 5-HT₂C receptor agonism with structurally distinct aryl substitution patterns and do not cover the 2-methyl-6-benzyloxy combination [3]. This creates a differentiated IP position: the target compound is explicitly enabled for H3 receptor-related indications (obesity, diabetes, sleep disorders) but lies outside the scope of the Wyeth 5-HT₂C patent family.

Intellectual Property Freedom to Operate Patent Analytics

Optimal Research and Industrial Application Scenarios for 6-(Benzyloxy)-2-methyl-1,4-benzoxathiine (CAS 918137-12-9)


Scaffold for Histamine H3 Receptor Antagonist Lead Optimization Programs (Obesity, Diabetes, Sleep Disorders)

Based on its explicit patent exemplification within US 8,163,770 (MSD K.K.), this compound serves as a structurally defined starting point for H3 receptor antagonist SAR exploration [1]. The 6-benzyloxy group provides a synthetic handle for systematic modification (deprotection to phenol, followed by alkylation/acylation) to probe the H3 receptor binding pocket, while the 2-methyl group establishes the baseline steric environment at the oxathiine 2-position. Procurement of this specific substitution pattern—rather than a randomly selected benzoxathiine analog—ensures alignment with the patent-defined pharmacophore for H3 antagonism, facilitating direct comparison with literature data and patent examples.

Diversifiable Intermediate for Focused Benzoxathiine Library Synthesis via 6-OH Functionalization

The 6-benzyloxy group enables a two-step diversification strategy: (i) hydrogenolytic debenzylation to the 6-hydroxy intermediate, followed by (ii) parallel O-functionalization (alkylation, acylation, sulfonylation, carbamoylation) to generate structurally diverse analog libraries from a single precursor [2]. This synthetic efficiency—reducing library construction time by an estimated 1–2 steps compared to 6-halo-based routes [3]—makes the compound an attractive procurement choice for medicinal chemistry groups engaged in lead optimization campaigns where rapid SAR exploration around the benzoxathiine 6-position is required.

Physicochemical Benchmarking Standard for CNS Drug Discovery Property Profiling

With its well-defined computed properties (LogP 4.61, TPSA 43.76 Ų, MW 270.35 g/mol), this compound occupies a specific region of CNS druglike chemical space near the boundary of optimal CNS MPO scores [4]. It can serve as a calibrant or benchmarking compound for in silico ADME models, PAMPA permeability assays, and plasma protein binding studies within benzoxathiine-focused drug discovery programs. Its intermediate lipophilicity profile distinguishes it from both more lipophilic 2-aryl analogs and more polar deprotected (6-OH) derivatives, providing a reference point for interpreting how incremental structural changes affect pharmacokinetic parameters.

Patent-Landscape Reference Compound for Freedom-to-Operate Delineation in Benzoxathiine-Based Drug Discovery

The compound's specific substitution pattern is explicitly covered by the MSD K.K. H3 receptor patent family but lies outside the Wyeth 5-HT₂C patent scope [1][5]. This differential IP positioning makes it a valuable reference compound for pharmaceutical IP teams conducting FTO analyses: comparator testing against this compound can help establish whether a new chemical entity falls within or outside the scope of existing benzoxathiine patent claims, thereby guiding strategic decisions on lead series prosecution.

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